molecular formula C16H15ClN4O3 B12760429 N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide CAS No. 126389-84-2

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide

Cat. No.: B12760429
CAS No.: 126389-84-2
M. Wt: 346.77 g/mol
InChI Key: NLANOAMFOIYLRG-WEUCRPADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydroxyphenyl group, and a hydrazono group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazono group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxyacetamide
  • **N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxybutanamide

Uniqueness

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

126389-84-2

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

(2E)-N'-(4-chlorophenyl)-2-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]-N-hydroxypropanimidamide

InChI

InChI=1S/C16H15ClN4O3/c1-10(16(21-24)19-13-5-3-12(17)4-6-13)20-18-9-11-2-7-14(22)8-15(11)23/h2-9,22-24H,1H3,(H,19,21)/b18-9+,20-10+

InChI Key

NLANOAMFOIYLRG-WEUCRPADSA-N

Isomeric SMILES

C/C(=N\N=C\C1=C(C=C(C=C1)O)O)/C(=NC2=CC=C(C=C2)Cl)NO

Canonical SMILES

CC(=NN=CC1=C(C=C(C=C1)O)O)C(=NC2=CC=C(C=C2)Cl)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.